There is currently limited scientific research information available on 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. Scientific literature databases like those searchable through Google Scholar: don't return any results specific to this molecule.
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound notable for its unique structural features, including bromine and chlorine substituents as well as a benzotriazole moiety. The presence of these functional groups contributes to the compound's diverse chemical properties and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 419.72 g/mol .
Reagents commonly involved in reactions with this compound include:
The specific products formed depend on the reaction conditions and the reagents used.
The synthesis of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide generally involves:
In industrial settings, similar synthetic routes may be employed but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide finds applications across various fields:
Studies on the interactions of this compound with biological systems are crucial for understanding its potential therapeutic roles. The interactions may involve binding to specific enzymes or receptors, influencing their activity and leading to observable biological effects. Further research is needed to identify these interactions definitively and their implications for drug development.
Several compounds share structural similarities with 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide. These include:
The uniqueness of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide lies in its specific combination of halogen substituents (bromine and chlorine) along with its benzotriazole structure, which may confer distinct reactivity patterns and biological activities compared to the aforementioned compounds .